
(S)-1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a chiral center at the ethanamine moiety, which can lead to different biological activities for its enantiomers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the 4-chloro-3-fluorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with the 4-chloro-3-fluorophenyl group using a halogenation reaction.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form, such as an imidazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of imidazoline derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
科学的研究の応用
(S)-1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of (S)-1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethan-1-amine: A similar compound lacking the fluorine atom, which may affect its chemical and biological properties.
Uniqueness
(S)-1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the phenyl ring. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C11H11ClFN3 |
|---|---|
分子量 |
239.67 g/mol |
IUPAC名 |
(1S)-1-[1-(4-chloro-3-fluorophenyl)imidazol-4-yl]ethanamine |
InChI |
InChI=1S/C11H11ClFN3/c1-7(14)11-5-16(6-15-11)8-2-3-9(12)10(13)4-8/h2-7H,14H2,1H3/t7-/m0/s1 |
InChIキー |
IIOQCCBMBJJLJY-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=CN(C=N1)C2=CC(=C(C=C2)Cl)F)N |
正規SMILES |
CC(C1=CN(C=N1)C2=CC(=C(C=C2)Cl)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




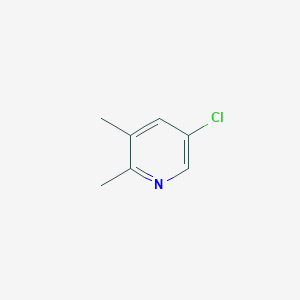
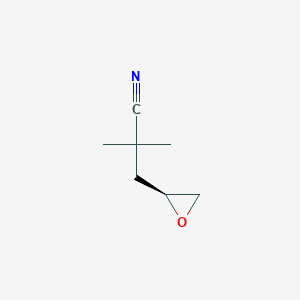

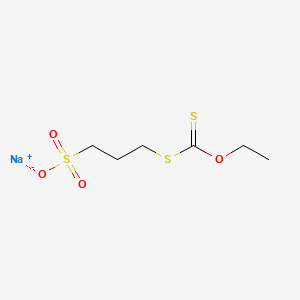
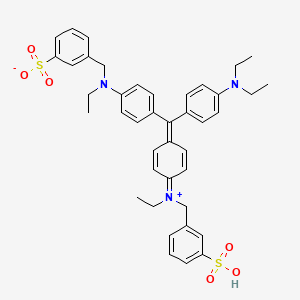

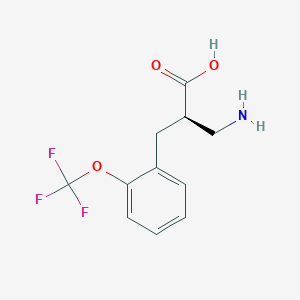

![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)

![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)

